molecular formula C10H15Cl3N2 B8021710 2-(2-Chlorophenyl)piperazine dihydrochloride

2-(2-Chlorophenyl)piperazine dihydrochloride

Cat. No.: B8021710
M. Wt: 269.6 g/mol
InChI Key: POXHDYKWRXBEAH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)piperazine dihydrochloride typically involves the reaction of 2-chlorophenylamine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and an acid catalyst, such as hydrochloric acid. The reaction mixture is then heated to promote the formation of the desired product. The resulting compound is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield. Industrial production may also involve additional steps, such as solvent recovery and waste management, to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amine derivatives, and substitution reactions may result in various substituted piperazine derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)piperazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with receptors and enzymes.

    Medicine: Research into its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-(2-Chlorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: Another piperazine derivative with similar chemical properties but different biological activities.

    1-(2,3-Dichlorophenyl)piperazine: A compound with additional chlorine substituents, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXHDYKWRXBEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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